![molecular formula C11H8ClNO4S B2720175 Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate CAS No. 338982-48-2](/img/structure/B2720175.png)

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

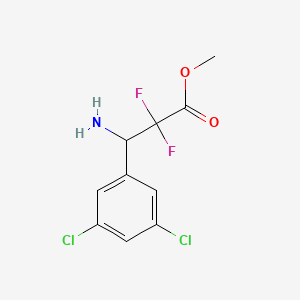

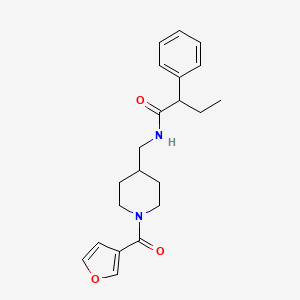

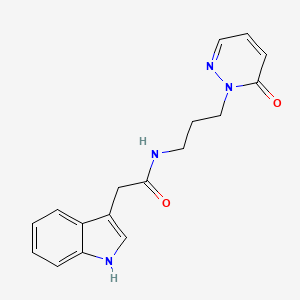

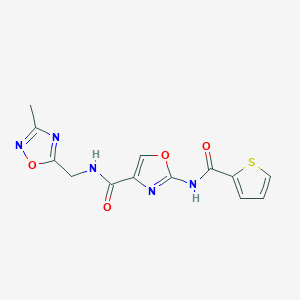

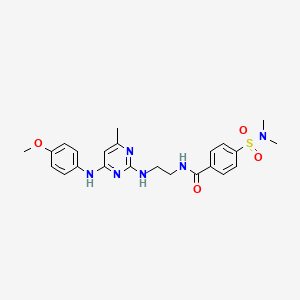

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate is a chemical compound with the molecular formula C11H8ClNO4S and a molecular weight of 285.7 . It is used in pharmaceutical testing due to its high-quality reference standards .

Synthesis Analysis

While specific synthesis methods for Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate were not found, similar compounds have been synthesized using Suzuki–Miyaura coupling and catalytic protodeboronation of pinacol boronic esters . These methods involve transition metal-catalyzed carbon–carbon bond-forming reactions and the use of organoboron reagents .Molecular Structure Analysis

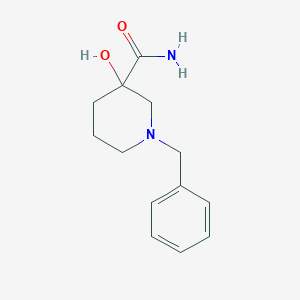

The molecular structure of Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate consists of an isoxazole ring attached to a thiophene ring via a carbonyl group . The ethyl group is attached to the isoxazole ring at the 3-position, and the thiophene ring is substituted with a chlorine atom at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate were not found, similar compounds have been involved in Suzuki–Miyaura coupling and catalytic protodeboronation of pinacol boronic esters . These reactions involve the formation of carbon–carbon bonds and the use of organoboron reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate include a molecular weight of 285.7 . Additional properties such as boiling point, melting point, and density were not found in the retrieved sources.Scientific Research Applications

- Thiol-ene click reactions have gained prominence in polymer and materials synthesis. Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate serves as an efficient tool in this context . Researchers have utilized it for both polymer/materials synthesis and modification. The compound’s reactivity with thiols and alkenes allows for precise control over polymer architectures and functionalization.

Click Chemistry and Polymer Synthesis

Future Directions

While specific future directions for Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate were not found, similar compounds have been used in the synthesis of pharmaceuticals . Therefore, it can be inferred that this compound may also have potential applications in pharmaceutical synthesis.

properties

IUPAC Name |

ethyl 4-(3-chlorothiophene-2-carbonyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4S/c1-2-16-11(15)8-6(5-17-13-8)9(14)10-7(12)3-4-18-10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJAJYWNJPZOFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=C(C=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2720099.png)

![(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2720106.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2720109.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2720110.png)

![ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2720115.png)